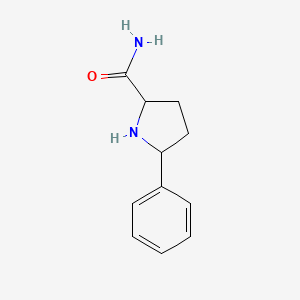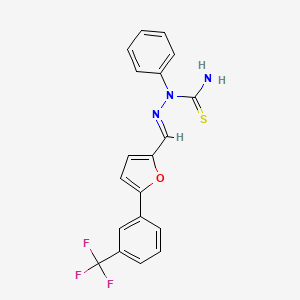
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a phenyl group, a trifluoromethyl-substituted phenyl group, and a furan ring
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde and a compound containing an active methylene group, such as hydrazinecarbothioamide . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide include:
5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-(5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile: Another compound with a similar furan and trifluoromethyl-substituted phenyl structure.
Fluridone: A compound with a similar trifluoromethyl-phenyl group but different overall structure.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C19H14F3N3OS |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-phenyl-1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)14-6-4-5-13(11-14)17-10-9-16(26-17)12-24-25(18(23)27)15-7-2-1-3-8-15/h1-12H,(H2,23,27)/b24-12+ |
InChI-Schlüssel |
MZKWOTWAPCYKCZ-WYMPLXKRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C(=S)N)/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=S)N)N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
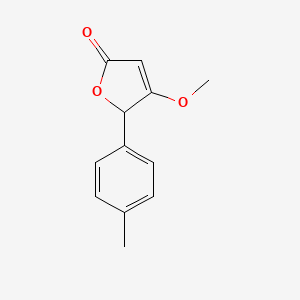

![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)
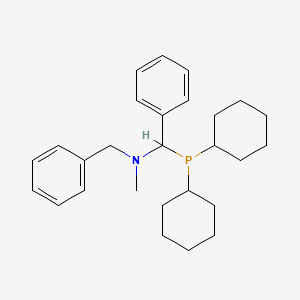
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)

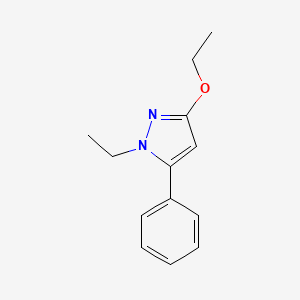
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
